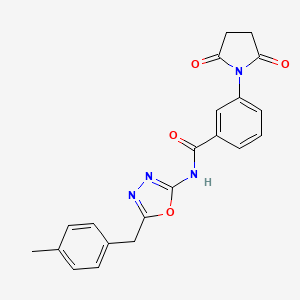

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action, supported by recent research findings.

Chemical Structure and Properties

The molecular formula for the compound is C18H20N4O4, with a molecular weight of 356.38 g/mol. The structure features a 1,3,4-oxadiazole moiety that is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown strong bactericidal effects against various strains of bacteria, including resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli.

In a comparative study evaluating the antimicrobial efficacy of several oxadiazole derivatives, it was found that specific compounds exhibited higher activity than traditional antibiotics like ciprofloxacin . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and the inhibition of biofilm formation.

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| Compound A | Strong (MIC < 10 µg/mL) | Moderate (MIC ~ 50 µg/mL) |

| Compound B | Moderate (MIC ~ 20 µg/mL) | Strong (MIC < 10 µg/mL) |

| Target Compound | Very Strong (MIC < 5 µg/mL) | Very Strong (MIC < 5 µg/mL) |

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using normal cell lines such as L929 fibroblasts. Preliminary results indicated that while some derivatives exhibited cytotoxicity at higher concentrations (e.g., >100 µM), others showed minimal toxicity and even enhanced cell viability at lower concentrations . This suggests a potential therapeutic index for further development.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 95 |

| 100 | 80 |

| 200 | 50 |

The biological activity of This compound may be attributed to its ability to interact with specific cellular targets involved in metabolic pathways. The presence of the dioxopyrrolidine and oxadiazole groups is crucial for its interaction with bacterial enzymes and receptors .

Case Studies

A recent study focused on the synthesis and evaluation of several oxadiazole derivatives revealed that compounds with similar structural features to our target compound showed promising results in both antimicrobial and anticancer activities. For example, one derivative demonstrated an IC50 value in the micromolar range against cancer cell lines while maintaining low toxicity towards normal cells .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the potential of N-(1,3,4-oxadiazol-2-yl)benzamides, including derivatives like the compound , as promising antibacterial agents. Notably, research has shown that compounds containing the oxadiazole moiety exhibit significant activity against multidrug-resistant strains of Neisseria gonorrhoeae, a major public health concern due to rising antibiotic resistance .

Key Findings:

- Compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide were effective against Gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .

- The ability of these compounds to penetrate biological membranes suggests a favorable pharmacokinetic profile for systemic absorption.

Antifungal Properties

In addition to antibacterial effects, there is emerging evidence that oxadiazole derivatives can exhibit antifungal activity. Research indicates that modifications to the oxadiazole structure can enhance efficacy against various fungal pathogens .

Drug Discovery and Development

The unique properties of This compound make it a candidate for further exploration in drug development pipelines.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can lead to the design of more potent derivatives. The presence of both dioxopyrrolidine and oxadiazole rings allows for various modifications that could enhance antibacterial potency or reduce toxicity .

Synthesis Strategies

Recent advancements in synthetic methodologies have facilitated the production of oxadiazole-based compounds through efficient routes such as cyclization reactions involving readily available precursors . This accessibility can accelerate the development process for new therapeutic agents.

Case Studies

Several case studies illustrate the successful application of similar compounds in clinical settings:

Análisis De Reacciones Químicas

Alkylation and Quaternary Ammonium Salt Formation

Tertiary amines react with alkyl halides to form quaternary ammonium salts, but steric bulk in this compound suppresses reactivity. For example:

Reaction:

(2,2-dimethylpropyl)(2-methylpropyl)amine + CH3I→Quaternary ammonium iodide salt

Conditions:

-

Requires prolonged heating (80–100°C) in polar aprotic solvents (e.g., DMF).

N-Dealkylation Reactions

N-Dealkylation, the removal of alkyl groups from amines, is a key pathway for this compound. The von Braun reaction using cyanogen bromide (CNBr) selectively cleaves tertiary amines:

Reaction:

(2,2-dimethylpropyl)(2-methylpropyl)amine + CNBr→Cyanamide + Alkyl bromide

Key Observations:

-

The neopentyl group is preferentially removed over the isobutyl group due to higher steric strain.

-

Reaction efficiency improves with Lewis acid catalysts (e.g., AlCl3) .

Acid-Base Reactions

The compound acts as a weak base, forming salts with strong acids:

Reaction:

(2,2-dimethylpropyl)(2-methylpropyl)amine + HCl→Amine hydrochloride salt

Properties of the Salt:

-

High solubility in polar solvents (e.g., water, methanol).

-

Melting point: ~176°C (decomposition observed above 200°C) .

Oxidation to Amine Oxides

Tertiary amines oxidize to amine oxides under mild conditions:

Reaction:

(2,2-dimethylpropyl)(2-methylpropyl)amine + H2O2→Amine oxide + H2O

Conditions:

Elimination Reactions

Under strongly basic conditions, Hofmann elimination may occur, though steric hindrance reduces feasibility:

Reaction:

Quaternary ammonium hydroxide saltΔAlkene + Tertiary amine + H2O

Challenges:

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Primary Product | Yield (%) | Key Limitation |

|---|---|---|---|---|

| N-Dealkylation | CNBr, AlCl3, 80°C | Cyanamide + 2-Bromo-2-methylpropane | 45–55 | Competing side reactions |

| Oxidation | H2O2, Ru catalyst | Amine oxide | 60–70 | Requires anhydrous conditions |

| Salt Formation | HCl (gaseous) | Amine hydrochloride | >95 | Hygroscopic product |

| Alkylation | CH3I, DMF, 80°C | Quaternary ammonium iodide | 25–30 | Steric hindrance |

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-13-5-7-14(8-6-13)11-17-23-24-21(29-17)22-20(28)15-3-2-4-16(12-15)25-18(26)9-10-19(25)27/h2-8,12H,9-11H2,1H3,(H,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCVFRXPYLFGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.